molecular formula C5H9NO2 B6284293 (2R)-2-methylmorpholin-3-one CAS No. 100636-23-5

(2R)-2-methylmorpholin-3-one

Cat. No. B6284293
CAS RN: 100636-23-5
M. Wt: 115.1
InChI Key:
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Description

(2R)-2-methylmorpholin-3-one, also known as (2R)-2-methylmorpholine-3-one, is an important organic compound that is widely used in scientific research and lab experiments. It is a chiral compound that has been used for a variety of purposes and is known for its unique properties.

Scientific Research Applications

(2R)-2-methylmorpholin-3-one has been used in a variety of scientific research applications, including the synthesis of chiral compounds, the synthesis of pharmaceuticals, and the study of enzyme kinetics. It has also been used in the study of organic reactions, the synthesis of polymers, and the study of thermodynamics.

Mechanism of Action

(2R)-2-methylmorpholin-3-one acts as a chiral catalyst, which means it can promote the formation of chiral compounds from achiral precursors. It can also act as a nucleophile, which means it can react with electrophiles to form new compounds. In addition, it can act as a ligand, which means it can bind to metal ions and form coordination complexes.
Biochemical and Physiological Effects
(2R)-2-methylmorpholin-3-one has been studied for its potential biochemical and physiological effects. It has been shown to have antifungal activity, as well as antiviral activity. It has also been shown to have anti-inflammatory and antineoplastic properties. In addition, it has been studied for its potential to increase the solubility of drugs, as well as its potential to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

(2R)-2-methylmorpholin-3-one has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it can be easily synthesized. In addition, it is relatively non-toxic and can be safely handled. However, it can be difficult to control the reaction conditions, and it can be difficult to remove the product from the reaction mixture.

Future Directions

There are a number of potential future directions for (2R)-2-methylmorpholin-3-one. One potential direction is to further explore its potential applications in the synthesis of chiral compounds and pharmaceuticals. Another potential direction is to explore its potential as a ligand for metal ions and its potential to form coordination complexes. In addition, further research could be done to explore its potential to increase the solubility of drugs and reduce the toxicity of certain drugs. Finally, further research could be done to explore its potential as an antifungal, antiviral, anti-inflammatory, and antineoplastic agent.

Synthesis Methods

(2R)-2-methylmorpholin-3-one can be synthesized from the reaction of 2-methylmorpholine and formaldehyde in the presence of sulfuric acid. The reaction is conducted at room temperature and yields (2R)-2-methylmorpholin-3-one in a yield of 80-85%. This method of synthesis is simple and cost-effective and has been widely used in research and lab experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-methylmorpholin-3-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "phosgene", "morpholine", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Conversion of 2-methyl-1,3-propanediol to 2-methyl-2-hydroxypropyl chloride using phosgene", "Step 2: Reaction of 2-methyl-2-hydroxypropyl chloride with morpholine to form (2R)-2-methylmorpholine", "Step 3: Oxidation of (2R)-2-methylmorpholine to (2R)-2-methylmorpholin-3-one using sodium hypochlorite", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and acidification with hydrochloric acid", "Step 5: Isolation of (2R)-2-methylmorpholin-3-one by filtration and washing with water" ] }

CAS RN

100636-23-5

Product Name

(2R)-2-methylmorpholin-3-one

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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